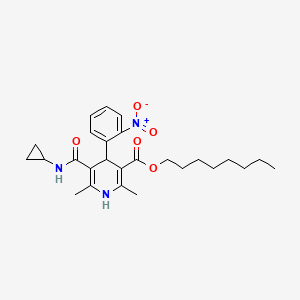

Octyl 2,6-dimethyl-3-cyclopropylaminocarbonyl-4-o-nitrophenyl-1,4-dihydropyridine-5-carboxylat

Descripción general

Descripción

NP-252: es un antagonista de los canales de calcio que ha mostrado potencial para el tratamiento de la angina de pecho y la insuficiencia cardíaca congestiva . Este compuesto es conocido por su capacidad para inhibir los canales de calcio, que desempeñan un papel crucial en varios procesos fisiológicos, incluida la contracción muscular y la liberación de neurotransmisores .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de NP-252 implica la preparación del éster 5-[(ciclopropilamino)-carbonil]-1,4-dihidro-2,6-dimetil-4-(2-nitrofenil) octílico del ácido 3-piridinacarboxílico . Las condiciones de reacción suelen incluir el uso de disolventes orgánicos y catalizadores para facilitar la formación del producto deseado .

Métodos de Producción Industrial: La producción industrial de NP-252 puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como la purificación, la cristalización y el control de calidad para cumplir con los estándares de la industria .

Análisis De Reacciones Químicas

Tipos de Reacciones: NP-252 se somete a varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución . Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar sus propiedades farmacológicas .

Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en las reacciones de NP-252 incluyen agentes oxidantes, agentes reductores y nucleófilos . Las condiciones de reacción pueden variar según la modificación deseada, pero generalmente implican temperaturas y niveles de pH controlados .

Productos Principales: Los productos principales formados a partir de las reacciones de NP-252 incluyen derivados con propiedades farmacológicas alteradas, que pueden utilizarse para futuras investigaciones y desarrollo .

Aplicaciones Científicas De Investigación

Química: En química, NP-252 se utiliza como un compuesto modelo para estudiar los antagonistas de los canales de calcio y sus efectos en varios procesos químicos .

Biología: En biología, NP-252 se utiliza para investigar el papel de los canales de calcio en las funciones celulares y las vías de transducción de señales .

Medicina: En medicina, NP-252 ha mostrado potencial para el tratamiento de enfermedades cardiovasculares, incluidas la angina de pecho y la insuficiencia cardíaca congestiva . Su capacidad para inhibir los canales de calcio lo convierte en una herramienta valiosa para comprender y desarrollar nuevas estrategias terapéuticas .

Industria: En la industria, NP-252 se utiliza en el desarrollo de nuevos productos farmacéuticos y como compuesto de referencia para el control de calidad y la estandarización .

Mecanismo De Acción

Blancos Moleculares y Vías: NP-252 ejerce sus efectos bloqueando los canales de calcio activados por voltaje, que son esenciales para la entrada de iones de calcio en las células . Esta inhibición reduce los procesos dependientes del calcio, como la contracción muscular y la liberación de neurotransmisores, lo que lleva a sus efectos terapéuticos en las enfermedades cardiovasculares .

Comparación Con Compuestos Similares

Compuestos Similares: Los compuestos similares a NP-252 incluyen nifedipino, amlodipino y verapamilo, que también son antagonistas de los canales de calcio utilizados para el tratamiento de enfermedades cardiovasculares .

Unicidad: NP-252 es único debido a su estructura química específica, que proporciona propiedades farmacológicas distintas en comparación con otros antagonistas de los canales de calcio . Su selectividad y potencia lo convierten en un compuesto valioso para la investigación y las aplicaciones terapéuticas .

Actividad Biológica

Octyl 2,6-dimethyl-3-cyclopropylaminocarbonyl-4-o-nitrophenyl-1,4-dihydropyridine-5-carboxylate, also known as NP 252, is a compound with significant biological activity, particularly in the context of cardiovascular research and receptor pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C26H35N3O5

- Molecular Weight : 469.573 g/mol

- CAS Number : 132031-81-3

- Appearance : Solid powder

- Solubility : Soluble in DMSO

NP 252 primarily functions as a selective agonist for thromboxane receptors (TP). Upon binding to these receptors, it activates a signaling cascade involving G-proteins that leads to the activation of phospholipase C. This activation results in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger calcium ion release from intracellular stores. This series of events influences various physiological responses, including platelet aggregation and vascular tone regulation .

Biological Activity

NP 252 exhibits several critical biological activities:

-

Cardiovascular Effects :

- It plays a role in regulating blood pressure and vascular resistance through its action on thromboxane receptors.

- Studies indicate that NP 252 can enhance platelet aggregation, which is crucial for hemostasis but may also contribute to thrombotic events in certain pathological conditions.

- Anti-inflammatory Properties :

- Potential Therapeutic Applications :

Case Studies and Research Findings

Several studies have highlighted the biological activity of NP 252:

Comparison with Similar Compounds

NP 252 is often compared with other thromboxane receptor agonists like U46619 and antagonists such as SQ 29,548. Its unique profile includes:

| Compound | Type | Potency | Selectivity |

|---|---|---|---|

| NP 252 | Agonist | High | Selective for TP |

| U46619 | Agonist | Moderate | Less selective |

| SQ 29,548 | Antagonist | N/A | Specific to TP |

Propiedades

Número CAS |

132031-81-3 |

|---|---|

Fórmula molecular |

C26H35N3O5 |

Peso molecular |

469.6 g/mol |

Nombre IUPAC |

octyl 5-(cyclopropylcarbamoyl)-2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3-carboxylate |

InChI |

InChI=1S/C26H35N3O5/c1-4-5-6-7-8-11-16-34-26(31)23-18(3)27-17(2)22(25(30)28-19-14-15-19)24(23)20-12-9-10-13-21(20)29(32)33/h9-10,12-13,19,24,27H,4-8,11,14-16H2,1-3H3,(H,28,30) |

Clave InChI |

IAWVGADTHVEXRD-UHFFFAOYSA-N |

SMILES |

CCCCCCCCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2[N+](=O)[O-])C(=O)NC3CC3)C)C |

SMILES canónico |

CCCCCCCCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2[N+](=O)[O-])C(=O)NC3CC3)C)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

NP-252; NP 252; NP252 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.